molecular formula C25H20N2O5 B6490510 N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide CAS No. 888463-50-1

N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide

Cat. No.: B6490510
CAS No.: 888463-50-1
M. Wt: 428.4 g/mol
InChI Key: JOVVUQNYYQOCEB-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzodioxole ring, a benzofuran ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, benzofuran, and phenylpropanoic acid derivatives.

    Amidation Reaction: The first step involves the formation of the amide bond. This can be achieved by reacting the carboxylic acid derivative with an amine in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Cyclization: The next step involves the cyclization to form the benzofuran ring. This can be done through intramolecular cyclization reactions under acidic or basic conditions.

    Final Assembly: The final step involves the coupling of the benzodioxole moiety to the benzofuran-amide intermediate. This can be achieved through various cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzofuran rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or reduced aromatic rings.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in metal-catalyzed reactions.

Biology

    Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to bioactive molecules.

    Biochemistry: Studied for its interactions with enzymes and receptors.

Medicine

    Drug Development:

Industry

    Materials Science: Potential use in the development of new materials with unique electronic or optical properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide: Unique due to the presence of both benzodioxole and benzofuran rings.

    N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c28-22(13-10-16-6-2-1-3-7-16)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-11-12-20-21(14-17)31-15-30-20/h1-9,11-12,14H,10,13,15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVVUQNYYQOCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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